3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide
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Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has shown that one-pot condensation reactions involving specific carboxylic acids and amine derivatives can lead to the formation of novel bicyclic systems with a 1,2,4-oxadiazole ring. These compounds have been synthesized to explore their potential biological activities, with structures confirmed by various spectroscopic methods (Kharchenko, Detistov, & Orlov, 2008). Additionally, the synthesis of novel heterocyclic compounds containing the 1,2,4-oxadiazole moiety has been reported to potentially offer hypertensive activity, demonstrating the chemical versatility and pharmaceutical interest in these structures (Kumar & Mashelker, 2007).
Biological Activity and Therapeutic Potential
The biological activity of synthesized compounds incorporating the 1,2,4-oxadiazole ring or related structures has been a significant area of research. For instance, studies have focused on evaluating the anticancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the potential of these compounds in medicinal chemistry and drug design (Redda & Gangapuram, 2007). Additionally, the antimycobacterial activity of nicotinic acid hydrazide derivatives has been explored, indicating the scope of these compounds in addressing infectious diseases (R.V.Sidhaye et al., 2011).
Properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(oxolan-2-ylmethyl)-4-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-21-18(26-22-13)17-12-23(11-16(17)14-6-3-2-4-7-14)19(24)20-10-15-8-5-9-25-15/h2-4,6-7,15-17H,5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJPXJVHQSODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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